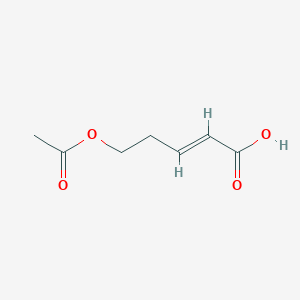
Acetoxyvalerenicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetoxyvalerenic acid: is a sesquiterpenoid compound derived from the roots of the valerian plant (Valeriana officinalis). It is one of the primary active constituents found in valerian root extracts, which are commonly used for their sedative and anxiolytic properties . The compound has a molecular formula of C17H24O4 and a molecular weight of 292.37 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Acetoxyvalerenic acid can be synthesized through various chemical reactions involving valerian root extracts. One common method is the supercritical fluid extraction using carbon dioxide (CO2) under specific pressures and temperatures. This method can be enhanced by adding ethanol or methanol as modifiers to achieve higher yields .
Industrial Production Methods: In industrial settings, acetoxyvalerenic acid is typically extracted from valerian roots using hydroalcoholic mixtures. The roots are macerated or percolated with 60-70% ethanol, and the extracts are then dried to facilitate incorporation into various products such as tablets and capsules .
Análisis De Reacciones Químicas
Types of Reactions: Acetoxyvalerenic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of acetoxyvalerenic acid .
Aplicaciones Científicas De Investigación
Chemistry: Acetoxyvalerenic acid is used as a reference substance in analytical chemistry for the quality control of valerian root extracts. It is also employed in the study of sesquiterpenoid biosynthesis .
Biology: In biological research, acetoxyvalerenic acid is investigated for its role in modulating GABA-A receptors, which are crucial for its sedative and anxiolytic effects .
Medicine: The compound is studied for its potential therapeutic applications in treating insomnia, anxiety, and other nervous disorders. It is also explored for its pharmacokinetics and bioavailability in humans .
Industry: Acetoxyvalerenic acid is used in the production of dietary supplements and herbal medicines. It is also utilized in the development of natural sedative products .
Mecanismo De Acción
Acetoxyvalerenic acid exerts its effects primarily through the modulation of GABA-A receptors. It acts as a positive allosteric modulator, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid) on the central nervous system. This modulation leads to sedative and anxiolytic effects, making it useful in treating insomnia and anxiety . The compound does not bind to benzodiazepine binding sites, indicating a unique mechanism of action compared to other sedatives .
Comparación Con Compuestos Similares
- Valerenic acid
- Hydroxyvalerenic acid
- Valerenal
Comparison:
- Valerenic acid: Like acetoxyvalerenic acid, valerenic acid is a major constituent of valerian root extracts and exhibits similar sedative and anxiolytic properties. acetoxyvalerenic acid has a unique acetoxy group that may influence its pharmacokinetics and bioavailability .
- Hydroxyvalerenic acid: This compound is another derivative of valerenic acid and shares similar biological activities. It is often formed during the storage of valerian extracts under unfavorable conditions .
- Valerenal: Valerenal is a related sesquiterpenoid with sedative properties. It differs structurally from acetoxyvalerenic acid and may have distinct pharmacological effects .
Propiedades
Fórmula molecular |
C7H10O4 |
|---|---|
Peso molecular |
158.15 g/mol |
Nombre IUPAC |
(E)-5-acetyloxypent-2-enoic acid |
InChI |
InChI=1S/C7H10O4/c1-6(8)11-5-3-2-4-7(9)10/h2,4H,3,5H2,1H3,(H,9,10)/b4-2+ |
Clave InChI |
ILHZPXWIUWEACT-DUXPYHPUSA-N |
SMILES isomérico |
CC(=O)OCC/C=C/C(=O)O |
SMILES canónico |
CC(=O)OCCC=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


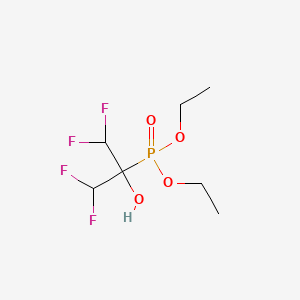
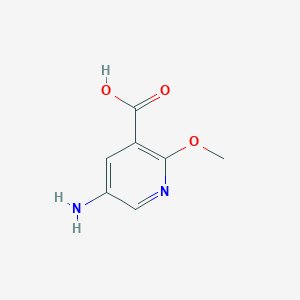
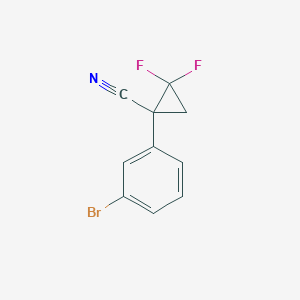
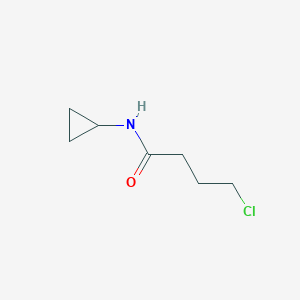
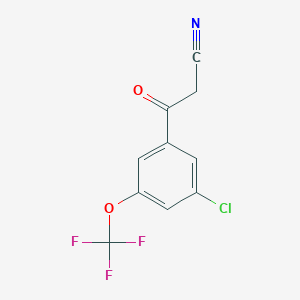
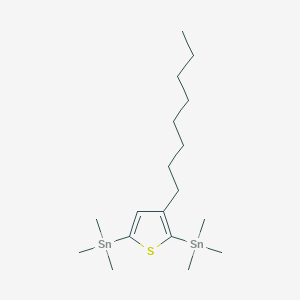
![(R)-3-(1-(tert-Butoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B12844831.png)
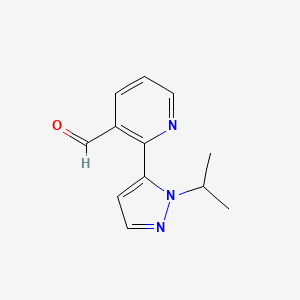
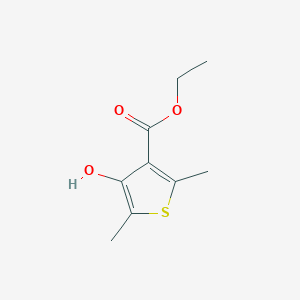
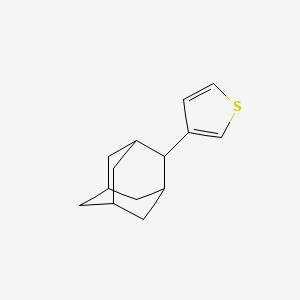
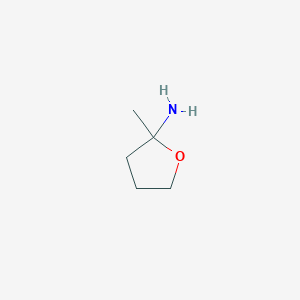
![(R)-Ethyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12844863.png)
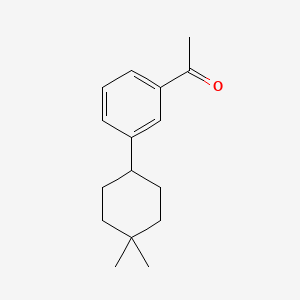
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]ethyl]pentanamide;2,2,2-trifluoroacetic acid](/img/structure/B12844875.png)
